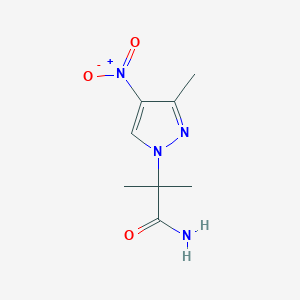

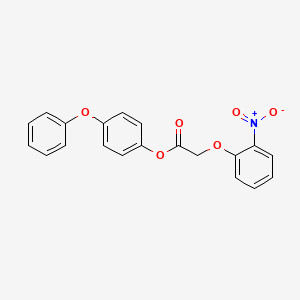

2-甲基-2-(3-甲基-4-硝基-1H-吡唑-1-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multiple steps, including the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. This method is part of the broader strategies employed in the synthesis of complex molecules featuring pyrazole units, which are crucial for creating a variety of biologically active compounds and materials with specific properties (Shestopalov et al., 2003).

Molecular Structure Analysis

X-ray crystallography and molecular modeling are common techniques used to analyze the molecular structure of pyrazole derivatives. These methods provide detailed insights into the compound's conformation, molecular geometry, and intermolecular interactions, which are essential for understanding its chemical behavior and reactivity. For instance, studies on similar compounds have revealed complex hydrogen-bonded structures and polarized molecular-electronic structures (Portilla et al., 2007).

科学研究应用

配合物形成和结构分析

研究表明,3-(吡唑-1-基)丙酰胺衍生物(如2-甲基-2-(3-甲基-4-硝基-1H-吡唑-1-基)丙酰胺)可以与氯化钯(II)形成配合物。利用X射线衍射对这些配合物进行了研究,揭示了固态中独特的超分子氢键链和环状二聚体,与未修饰配体形成的结构不同(Palombo et al., 2019)。

氢键结构

已经研究了涉及吡唑衍生物的各种氢键结构。例如,类似化合物甲基4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸甲酯通过N-H...O(酰基)和C-H...O(硝基)氢键的组合形成边缘融合环链。这些对分子相互作用的洞察有助于理解相关化合物的行为(Portilla et al., 2007)。

抗菌和抗真菌应用

研究探讨了与2-甲基-2-(3-甲基-4-硝基-1H-吡唑-1-基)丙酰胺结构相关的N-(萘基)丙酰胺衍生物的抗菌和抗真菌应用。这些化合物已显示出对各种细菌和真菌的显着活性,突显了吡唑衍生物在抗微生物研究中的潜力(Evren et al., 2020)。

合成和转化研究

已广泛研究了吡唑衍生物的合成和转化。例如,通过磷介导的邻硝基苯胺酰胺的还原环化合成苯并咪唑类化合物的合成已有文献记录,包括类似于2-甲基-2-(3-甲基-4-硝基-1H-吡唑-1-基)丙酰胺的化合物。这些研究有助于更广泛地理解吡唑基化合物的合成途径和转化(Duchek & Vasella, 2011)。

晶体结构分析

对吡唑衍生物的晶体结构分析已进行,包括合成和X射线分析各种化合物,以了解它们的分子排列和潜在应用。这项研究对解读这些化合物的物理和化学性质至关重要(Zonouz et al., 2010)。

属性

IUPAC Name |

2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-5-6(12(14)15)4-11(10-5)8(2,3)7(9)13/h4H,1-3H3,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDDVKQDZUPKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)

![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)